molecular formula C16H12BrNO3 B2632127 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 903870-73-5

4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2632127
CAS No.: 903870-73-5
M. Wt: 346.18
InChI Key: PEDJZSZHADDLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the bromination of a phenyl derivative, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets in biological systems. The oxazole ring and the bromophenyl group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol include other oxazole derivatives and bromophenyl compounds. For example:

Properties

IUPAC Name

4-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-9-15(10-2-4-11(17)5-3-10)16(21-18-9)13-7-6-12(19)8-14(13)20/h2-8,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDJZSZHADDLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.